Product packaging for 3-Oxo-3H-pyrrolizine-5-carbaldehyde(Cat. No.:)

3-Oxo-3H-pyrrolizine-5-carbaldehyde

Cat. No.: B12887421
M. Wt: 147.13 g/mol
InChI Key: NOEZWHJENUMXAQ-UHFFFAOYSA-N
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Description

Overview of Pyrrolizine Heterocycles in Organic Chemistry

Pyrrolizine is a heterocyclic organic compound consisting of a fused five-membered pyrrole (B145914) ring and a five-membered pyrrolidine (B122466) ring, sharing a nitrogen atom at the bridgehead. wikipedia.orgnih.gov This core structure is the foundation for a large family of naturally occurring alkaloids known as pyrrolizine alkaloids, which are found in numerous plant species. researchgate.net The pyrrolizine nucleus is a versatile scaffold in organic synthesis, allowing for the construction of a wide array of derivatives with diverse biological activities. researchgate.netpharaohacademy.com These activities include anti-inflammatory, analgesic, antipyretic, and even anticancer properties. researchgate.netdntb.gov.ua The synthesis of pyrrolizine derivatives is an active area of research, with various methods being developed, such as cycloaddition reactions, cascade reactions, and metal-catalyzed cyclizations. researchgate.netnih.govclockss.org

Significance of the 3-Oxo-3H-pyrrolizine Framework in Chemical Research

The 3-Oxo-3H-pyrrolizine framework is a key structural motif that has garnered considerable attention in chemical research. The presence of the ketone functional group at the 3-position and the aldehyde at the 5-position in 3-Oxo-3H-pyrrolizine-5-carbaldehyde makes it a valuable intermediate for the synthesis of more complex molecules. smolecule.com The reactivity of these functional groups allows for a variety of chemical transformations, including electrophilic additions and condensation reactions. smolecule.com

The 3-oxo-pyrrolizine core is a recurring feature in compounds investigated for their potential pharmacological activities. For instance, derivatives of this framework have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and pain pathways. nih.gov The rigid, bicyclic nature of the pyrrolizine scaffold provides a defined three-dimensional structure that can be tailored for specific biological targets. nih.gov Research has demonstrated that substituents on the pyrrolizine ring can significantly influence the biological activity of the resulting compounds. pharaohacademy.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO2 B12887421 3-Oxo-3H-pyrrolizine-5-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5NO2

Molecular Weight

147.13 g/mol

IUPAC Name

5-oxopyrrolizine-3-carbaldehyde

InChI

InChI=1S/C8H5NO2/c10-5-7-2-1-6-3-4-8(11)9(6)7/h1-5H

InChI Key

NOEZWHJENUMXAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N2C1=CC=C2C=O

Origin of Product

United States

Spectroscopic and Structural Elucidation Techniques for 3 Oxo 3h Pyrrolizine 5 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons in a molecule. For derivatives of 3-Oxo-3H-pyrrolizine, the ¹H NMR spectrum reveals characteristic signals for the protons on the pyrrolizine core and any substituents.

In the case of the closely related 3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid, the ¹H NMR spectrum, recorded in DMSO-d₆, shows distinct multiplets for the methylene (B1212753) protons of the dihydro-pyrrolizine ring at approximately δ 2.85 ppm and δ 3.45 ppm. A singlet observed at δ 7.15 ppm is characteristic of the proton on the pyrrole (B145914) ring, and a broad singlet at δ 12.1 ppm corresponds to the acidic proton of the carboxylic acid group . For other pyrrolizine derivatives, the protons of the pyrrolizine nucleus typically appear as multiplets in the aliphatic region (δ 1.92–4.41 ppm), while protons on the aromatic part of the core and substituent groups resonate in the aromatic region (δ 6.57–8.12 ppm) yok.gov.trrsc.org.

Table 1: Representative ¹H NMR Data for a 3-Oxo-3H-pyrrolizine Derivative Data for 3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid in DMSO-d₆.

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
2.85m2HCH₂
3.45m2HCH₂
7.15s1HCH (pyrrole ring)
12.1s1HCOOH

Note: 'm' denotes a multiplet and 's' denotes a singlet.

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. In derivatives of 3-Oxo-3H-pyrrolizine, the carbonyl carbon of the oxo group is a key diagnostic signal, typically appearing significantly downfield. For various pyrrolizine derivatives, carbonyl carbons are observed in the range of δ 165.02–177.6 ppm rsc.orgsunderland.ac.uk. The carbons of the pyrrolizine ring itself give rise to a series of signals, with the aliphatic carbons appearing in the range of δ 25.2–49.4 ppm and the aromatic carbons at higher chemical shifts rsc.org.

Table 2: Representative ¹³C NMR Data for 3-Oxo-3H-pyrrolizine Derivatives Data compiled from various derivatives.

Chemical Shift (δ) ppmAssignmentReference
25.2–49.4Aliphatic carbons of the pyrrolizine ring rsc.org
117.3–120.2Carbon of a cyano group substituent rsc.org
165.02–167.88Carbonyl carbons rsc.org
177.6Carbonyl carbon (C=O) sunderland.ac.uk
155.3Thio-carbonyl carbon (C=S) sunderland.ac.uk

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY) are powerful tools for establishing the connectivity between protons and carbons and between adjacent protons, respectively. These methods are crucial for the unambiguous assignment of all signals in the ¹H and ¹³C NMR spectra of complex molecules like substituted pyrrolizines researchgate.net. For instance, HSQC experiments would definitively link the proton signals of the methylene groups in 3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid to their corresponding carbon signals. COSY spectra would show correlations between the non-equivalent protons within the same methylene group and between adjacent methylene groups, confirming the structure of the dihydro-pyrrolizine ring system.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The most prominent and diagnostic absorption bands in the IR spectrum of 3-Oxo-3H-pyrrolizine-5-carbaldehyde and its derivatives are those corresponding to the carbonyl stretching vibrations.

For 3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid, distinct carbonyl absorption bands are observed at 1720 cm⁻¹ (for the C=O of the ketone) and 1685 cm⁻¹ (for the C=O of the carboxylic acid) . In other pyrrolizine derivatives, the carbonyl group of the pyrrolizinone ring typically shows a strong absorption in the range of 1668 to 1750 cm⁻¹ yok.gov.trnih.gov. For the target molecule, this compound, one would expect a strong carbonyl absorption for the ketone and another for the aldehyde group, likely in a similar region. Other characteristic bands, such as those for C-H, C-N, and C=C stretching and bending vibrations, would also be present.

Table 3: Characteristic IR Absorption Bands for 3-Oxo-3H-pyrrolizine Derivatives

Wavenumber (cm⁻¹)Functional GroupReference
1668 - 1750C=O (ketone) yok.gov.trnih.gov
1685C=O (carboxylic acid)
1720C=O (ketone)
2221C≡N (cyano) researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) serves as a crucial tool for determining the molecular weight of pyrrolizine derivatives. This soft ionization technique is particularly useful for analyzing compounds that might be thermally unstable or non-volatile. In the context of pyrrolizine chemistry, ESI-MS is often used to generate protonated molecules [M+H]⁺, allowing for the confirmation of the molecular mass of synthesized compounds. mdpi.com For instance, in the multi-component synthesis of complex spiropyrrolizidine oxindoles, ESI was the ionization method of choice to obtain mass spectra. mdpi.com This technique provides the initial, essential confirmation that a reaction has produced a product of the expected molecular weight before further, more detailed structural analysis is undertaken.

Table 1: Pyrrolizine Derivatives Analyzed Using ESI-MS

Compound Class Ionization Mode Purpose Reference
Spiropyrrolizidine Oxindoles Electrospray Ionization (ESI) Molecular Weight Determination mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental formula of a newly synthesized compound. By measuring the mass-to-charge ratio with very high accuracy, HRMS allows for the calculation of a chemical formula that distinguishes between compounds with the same nominal mass. This technique has been extensively applied to various pyrrolizine derivatives to confirm their composition.

For example, HRMS analysis of a pyrrolyl enone, a precursor to the pyrrolizine ring system, yielded a found mass of 222.1123 for the [M+H]⁺ ion, which closely matched the required mass of 222.1125 for the formula C₁₂H₁₆NO₃. rsc.org Similarly, a more complex silylated pyrrolizine derivative was confirmed to have the formula C₁₅H₁₉NO₅ based on a found mass of 293.12632. wiley-vch.de This level of precision provides definitive evidence of a compound's elemental makeup.

Table 2: Representative HRMS Data for Pyrrolizine Derivatives

Compound Formula Ion Type Required Mass Found Mass Reference
C₁₃H₁₀BrNO [M+H]⁺ 277.9998 277.9999 rsc.org
C₁₂H₁₆NO₃ [M+H]⁺ 222.1125 222.1123 rsc.org
C₁₅H₁₉NO₅ M⁺ 293.12632 293.12632 wiley-vch.de
C₁₀H₁₄NO₄Si [M-57]⁺ 240.06921 240.06921 wiley-vch.de
C₁₈H₁₈F₂N₂O₅ [M+H]⁺ 381.1184 381.1279 mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional solid-state structure of a molecule. This technique provides unequivocal proof of connectivity, configuration, and conformation. Several derivatives of the pyrrolizine core have been successfully characterized using single-crystal X-ray diffraction.

The structure of 7-benzoyl-6-phenyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde was unequivocally verified by X-ray crystallography, confirming the integrity of the pyrrolizine core after formylation. arkat-usa.org In another study, the crystal structure of {2-[(Benzoyloxy)methyl]-1-oxo-3H-pyrrolizin-2-yl}methyl benzoate (B1203000) was elucidated, revealing that the central pyrrolizine ring system is approximately planar. nih.gov The analysis also detailed the orientation of the phenyl rings with respect to the pyrrolizine system and identified weak intermolecular C—H⋯O hydrogen bonds that stabilize the crystal structure. nih.gov Furthermore, the structure of a hydrazone derivative formed from a pyrrolizine-1,3-dione was also confirmed by this method. researchgate.net

Table 3: Summary of X-ray Crystallography Findings for Pyrrolizine Derivatives

Compound Key Structural Findings Reference
7-Benzoyl-6-phenyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde Confirmed the pyrrolizine core structure. arkat-usa.org
{2-[(Benzoyloxy)methyl]-1-oxo-3H-pyrrolizin-2-yl}methyl benzoate Pyrrolizine ring is nearly planar; structure stabilized by C—H⋯O bonds. nih.gov
6-Bromopyrrolizin-3-one The molecule as a whole is planar. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a foundational technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This analysis provides the empirical formula of the substance and serves as a crucial check for purity. The close agreement between the calculated (calcd.) and experimentally found percentages validates the identity of the synthesized pyrrolizine derivative.

This method has been routinely applied in the characterization of various pyrrolizine compounds. For example, a silylated tetrahydro-1H-pyrrolizine carboxylic acid derivative with the formula C₁₅H₂₅NO₄Si had calculated values of C, 57.85%; H, 8.09%; N, 4.50%, which matched well with the found values of C, 57.85%; H, 7.89%; N, 4.42%. wiley-vch.de Similarly, a brominated pyrrolizine dicarboxylate, C₂₀H₂₂BrNO₅, showed excellent correlation between its calculated and found elemental compositions. google.com

Table 4: Elemental Analysis Data for Various Pyrrolizine Derivatives

Compound Formula Element Calculated (%) Found (%) Reference
C₁₀H₁₃NO₄ C 56.86 56.85 wiley-vch.de
H 6.20 6.01 wiley-vch.de
N 6.63 6.59 wiley-vch.de
C₁₂H₉NO₃ C 66.97 66.77 wiley-vch.de
H 4.22 4.59 wiley-vch.de
N 6.51 6.48 wiley-vch.de
C₁₅H₂₅NO₄Si C 57.85 57.88 wiley-vch.de
H 8.09 7.99 wiley-vch.de
N 4.50 4.46 wiley-vch.de
C₂₀H₂₂BrNO₅ C 55.05 54.98 google.com
H 5.08 5.25 google.com
N 3.21 3.17 google.com
C₁₃H₁₄BrN₃O₂ C 48.17 48.19 beilstein-journals.org
H 4.35 4.40 beilstein-journals.org

Reactivity Profiles and Transformational Chemistry of 3 Oxo 3h Pyrrolizine 5 Carbaldehyde

Reactions Involving the 3-Oxo-3H-pyrrolizine Ring System

The 3-oxo-3H-pyrrolizine ring system, particularly with an additional electron-withdrawing substituent at the 5-position, is susceptible to nucleophilic attack and cycloaddition reactions. The reactivity is comparable to other electron-poor N-acylazoles. researchgate.net The X-ray crystal structure of analogous compounds like 6-bromopyrrolizin-3-one has shown that the molecule is planar, but there is no evidence for cyclic delocalization of the 8π-electron system, suggesting the rings behave with some independence. researchgate.net

Electrophilic addition is a notable reaction pathway for this class of compounds. For instance, pyrrolizin-3-one reacts with dry hydrogen chloride to yield a 1-chloro-1,2-dihydro derivative through electrophilic addition. researchgate.net This suggests that the C1-C2 double bond of the 3-oxo-3H-pyrrolizine core in 3-Oxo-3H-pyrrolizine-5-carbaldehyde is a likely site for such additions. The halogen in these adducts is readily displaced by O-nucleophiles. researchgate.net

Bromination of the pyrrolizin-3-one core can proceed via different mechanisms depending on the conditions. researchgate.net Reaction with N-bromosuccinimide in the presence of nucleophiles can lead to substitution at various positions, while free radical conditions can result in bromination at the 2-position. researchgate.net The electronic influence of the 5-carbaldehyde group would likely modulate the regioselectivity of these electrophilic and radical reactions.

The pyrrolizine ring can also participate in ring-opening and ring-transformation reactions. For example, certain pyrrole (B145914) derivatives can undergo ring opening followed by pyridine (B92270) ring closure to form highly functionalized nicotinonitriles. researchgate.net

Table 1: Examples of Reactions on the Pyrrolizin-3-one Ring System

ReactantReagent(s)Product TypeRef.
Pyrrolizin-3-oneDry HCl1-Chloro-1,2-dihydropyrrolizin-3-one researchgate.net
Pyrrolizin-3-oneNBS, NucleophileBrominated Pyrrolizin-3-one researchgate.net
Pyrrolizin-3-oneNBS, Radical Initiator2-Bromopyrrolizin-3-one researchgate.net

Transformations of the Aldehyde Functionality at Position 5

The aldehyde group at position 5 is a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse structural motifs. Standard aldehyde chemistry is applicable, though the reactivity is modulated by the heterocyclic system to which it is attached.

Condensation reactions are common. For example, 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamides readily react with various aldehydes to yield substituted pyrrolizine derivatives. nih.gov This indicates that the aldehyde of this compound could react with active methylene (B1212753) compounds or amines to form more complex fused systems.

The Wittig reaction provides a route to extend the carbon chain at the 5-position. In a synthesis of (-)-heliotridane, an aldehyde on a related lactam was converted to an enol ether using methoxymethyltriphenylphosphonium chloride, which then cyclized upon acid treatment. clockss.org

The aldehyde can also be a key component in multicomponent reactions. A copper-catalyzed radical cascade cyclization of N-substituted pyrrole-2-carboxaldehydes with N-substituted maleimides has been developed to synthesize fused-ring pyrrolizine derivatives. thieme-connect.comthieme-connect.com This highlights the potential of the aldehyde group in this compound to participate in radical-mediated C-H activation and cyclization processes. thieme-connect.com

Table 2: Potential Transformations of the Aldehyde Group

Reaction TypeTypical Reagent(s)Expected Product Functionality
OxidationKMnO₄, CrO₃Carboxylic Acid
ReductionNaBH₄, LiAlH₄Alcohol
Wittig ReactionPh₃P=CHRAlkene
Knoevenagel CondensationMalononitrile, baseYlidenemalononitrile
Reductive AminationAmine, NaBH₃CNAmine

Regioselectivity and Stereoselectivity in Pyrrolizine Reactions

Regio- and stereoselectivity are critical aspects of pyrrolizine chemistry, particularly in the synthesis of complex spiro and fused derivatives. The 1,3-dipolar cycloaddition reaction is a powerful tool in this regard, offering high levels of control. nih.govderpharmachemica.comnih.gov

The reaction of azomethine ylides, often generated in situ from the decarboxylative condensation of an α-amino acid (like proline or sarcosine) and an isatin (B1672199), with a suitable dipolarophile is a cornerstone for constructing spiro-pyrrolizine and spiro-pyrrolidine systems. nih.govnih.govchapman.edu The cycloaddition's regioselectivity is typically governed by the electronic and steric properties of both the dipole and the dipolarophile. nih.gov In many cases, the reaction proceeds with complete regioselectivity, with the β-carbon of an α,β-unsaturated dipolarophile adding to the electron-rich carbon of the azomethine ylide. nih.gov

For instance, the reaction of azomethine ylides with 3-arylidene-chroman-4-ones affords novel spiro derivatives with high regioselectivity, where no trace of the alternative regioisomer is detected. derpharmachemica.com Similarly, the three-component reaction of isatin, L-proline, and a dipolarophile leads to the facial regioselective synthesis of spiropyrrolizine-oxindole derivatives. mdpi.com The stereochemistry of the products, including the relative configuration at multiple newly formed stereocenters, can often be controlled, leading to a single diastereomer. thieme-connect.comiucr.org This high degree of stereocontrol is attributed to the minimization of steric hindrance in the transition state of the cycloaddition. iucr.org

In an organocatalytic [6+2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes, highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols were generated with excellent diastereoselectivities (>20:1 dr). acs.org

Table 3: Examples of Regio- and Stereoselective Pyrrolizine Syntheses

Reaction TypeReactantsSelectivityProduct TypeRef.
1,3-Dipolar CycloadditionIsatin, L-proline, 3-arylidene-chroman-4-oneHighly regioselectiveSpiro[oxindole-pyrrolizine] derpharmachemica.com
1,3-Dipolar CycloadditionIsatin, sarcosine, benzodioxole chalconeStereo- and regioselectiveSpiro[oxindole-pyrrolidine] nih.gov
1,3-Dipolar CycloadditionIsatin, L-proline, N-substituted maleimideRegio- and stereospecificDispiro[indoline-pyrrolizine-thiazolidine] iucr.org
Domino Reaction1,4-Dien-3-one, Ethyl isocyanoacetateComplete regio- and diastereoselectivityHighly substituted pyrrolizidine (B1209537) thieme-connect.com
[6+2]-Cycloaddition1H-Pyrrole-2-carbinol, Aryl acetaldehydeHigh enantio- and diastereoselectivity2,3-Dihydro-1H-pyrrolizin-3-ol acs.org

Formation of Fused and Spiro-Pyrrolizine Derivatives

The this compound scaffold is a valuable precursor for the synthesis of more complex molecular architectures, including fused and spirocyclic systems, which are prevalent in biologically active alkaloids. mdpi.combohrium.com

Fused Pyrrolizine Derivatives: Fused-ring pyrrolizine derivatives can be synthesized through various cyclization strategies. A notable method involves a copper-catalyzed radical cascade cyclization of N-substituted pyrrole-2-carboxaldehydes with N-substituted maleimides. thieme-connect.comthieme-connect.com This atom-economic approach constructs tricyclic pyrrolizine frameworks by activating C(sp³)–H bonds and forming new C-C bonds. thieme-connect.com Another strategy involves the reaction of 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamides with reagents like acid anhydrides to form pyrimidopyrrolizines. nih.gov

Spiro-Pyrrolizine Derivatives: The synthesis of spiro-pyrrolizine derivatives is dominated by the [3+2] cycloaddition of azomethine ylides. nih.govrsc.org These multicomponent reactions are highly efficient for creating molecular diversity. nih.gov A common pathway involves the in situ generation of an azomethine ylide from an α-amino acid (frequently L-proline for pyrrolizine synthesis) and a ketone (such as isatin or ninhydrin), which then reacts with a dipolarophile. nih.govchapman.edursc.org This has been used to generate extensive libraries of spiro-pyrrolizine compounds. rsc.org

For example, novel spiro-pyrrolizines have been synthesized via the [3+2] cycloaddition of azomethine ylides with 3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones, yielding the products in good yields. nih.govchapman.edu The reaction of isatins, L-proline, and various dipolarophiles is a well-established, regioselective route to spiro[indoline-3,3′-pyrrolizine] derivatives. derpharmachemica.commdpi.com

Table 4: Selected Syntheses of Fused and Spiro-Pyrrolizine Derivatives

Product TypeSynthetic MethodKey ReactantsRef.
Fused Tricyclic PyrrolizineCopper-Catalyzed Radical Cascade CyclizationN-substituted pyrrole-2-carboxaldehyde, N-substituted maleimide thieme-connect.comthieme-connect.com
Fused PyrimidopyrrolizineCyclocondensation6-Amino-7-cyano-pyrrolizine-5-carboxamide, Acid anhydride (B1165640) nih.gov
Spiro-Pyrrolizine[3+2] Dipolar CycloadditionNinhydrin, Proline, Maleimide rsc.org
Spiro[oxindole-pyrrolizine][3+2] Dipolar CycloadditionIsatin, L-proline, Dipolarophile nih.govchapman.edumdpi.com
Dispiro[indoline-pyrrolizine-thiazolidine][3+2] Dipolar CycloadditionIsatin derivative, Amino acid, Electron-deficient alkene iucr.org

Theoretical and Computational Investigations of 3 Oxo 3h Pyrrolizine 5 Carbaldehyde

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of heterocyclic compounds. emanresearch.orgmdpi.com These methods provide detailed information about molecular orbitals, charge distribution, and reactivity indices.

Electronic Properties and Reactivity The electronic character of the 3-Oxo-3H-pyrrolizine core is defined by its bicyclic, nitrogen-containing, 8π-electron system. X-ray crystal structure analysis of related pyrrolizin-3-ones has shown that the molecule is planar. However, there is no evidence for significant cyclic delocalization of the 8π-electron system; the two rings appear to behave independently. researchgate.net The lactam unit within the five-membered ring features a long C–N bond and a short C=O bond, indicating reduced amide-like interaction. researchgate.net

The introduction of a carbaldehyde group at the 5-position significantly influences the electronic landscape of the pyrrolizine ring. The aldehyde group is a strong electron-withdrawing group, which modulates the reactivity of the entire molecule. This makes the compound an interesting candidate for various chemical reactions, including electrophilic additions and condensation reactions.

Molecular Electrostatic Potential (MEP) The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting molecular reactivity. nih.gov It visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govyoutube.com For 3-Oxo-3H-pyrrolizine-5-carbaldehyde, the MEP would show a highly negative potential (red/yellow regions) around the carbonyl oxygen of the lactam and the aldehyde group, indicating these are the primary sites for electrophilic attack. researchgate.netresearchgate.net Conversely, positive potential regions (blue) would be expected near the hydrogen atoms, highlighting sites susceptible to nucleophilic attack. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. For the pyrrolizine scaffold, these parameters are calculated to predict its behavior in chemical reactions and biological systems. emanresearch.org

Table 1: Exemplary Quantum Chemical Parameters for a Pyrrolizine Scaffold This table illustrates typical quantum chemical parameters calculated using DFT. Actual values for this compound would require specific computation.

ParameterSymbolSignificanceExemplary Value
Energy of HOMOEHOMOElectron-donating ability-6.5 eV
Energy of LUMOELUMOElectron-accepting ability-2.1 eV
Energy GapΔEChemical reactivity, stability4.4 eV
Dipole MomentµPolarity of the molecule3.5 D
Global HardnessηResistance to charge transfer2.2 eV
Global SoftnessSPropensity for charge transfer0.227 eV-1

Note: Values are illustrative and based on typical findings for related heterocyclic systems.

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of flexible molecules and identifying their most stable spatial arrangements. ijpsr.com These low-energy conformations are often the ones that interact with biological targets. ijpsr.com

For this compound, the core pyrrolizine ring system is largely rigid and planar. researchgate.net Therefore, the main source of conformational flexibility arises from the rotation of the aldehyde group (-CHO) around the single bond connecting it to the pyrrolizine ring (C5-C bond).

A conformational search can be performed by systematically rotating this bond and calculating the potential energy at each step. This generates a potential energy surface that reveals the most stable conformers (energy minima) and the energy barriers between them. It is expected that the planar conformations, where the aldehyde group is coplanar with the pyrrolizine ring, would be the most stable due to favorable electronic conjugation. There would be two such planar conformers, distinguished by the orientation of the aldehyde's oxygen atom.

Table 2: Hypothetical Conformational Analysis of the Aldehyde Group This table illustrates the expected relative energies for different orientations (dihedral angles) of the aldehyde group relative to the pyrrolizine ring.

Dihedral Angle (Ring-C-C-H)Conformation DescriptionRelative Energy (kcal/mol)Population (%)
Syn-planar0.00~65%
90°Perpendicular3.50<1%
180°Anti-planar0.50~35%
270°Perpendicular3.50<1%

Note: These values are hypothetical and serve to illustrate the principles of conformational analysis. The syn-planar and anti-planar conformations are expected to be the most stable.

Structure-Activity Relationship (SAR) Studies through Computational Methods

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its biological activity. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are pivotal in this field. researchgate.netnih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) further refine these relationships by considering the molecule's 3D properties.

For the pyrrolizine scaffold, SAR studies have been conducted on various derivatives to optimize their activity as, for example, anti-inflammatory or anticancer agents. mdpi.comrsc.org These studies reveal how different substituents on the pyrrolizine ring influence biological outcomes. Key findings often indicate that:

Electronic Properties : The presence of electron-withdrawing or electron-donating groups at specific positions can drastically alter activity. For instance, in some series, electron-withdrawing groups enhance potency. sci-hub.box

Steric Factors : The size and shape of substituents can determine how well the molecule fits into a biological target's binding site.

Hydrophobicity : The lipophilicity of the molecule, often modulated by substituents, is crucial for membrane permeability and reaching the target site.

For this compound, the aldehyde group serves as a key feature. Its electronic and steric properties, along with its ability to act as a hydrogen bond acceptor, would be critical descriptors in any QSAR model. SAR studies on related aldehydes have shown that this functional group can be crucial for interaction with protein targets. researchgate.netnih.gov

Table 3: Illustrative SAR for Pyrrolizine Derivatives This table demonstrates how different substituents on a hypothetical pyrrolizine core might influence biological activity, based on general principles observed in the literature.

Position of SubstitutionSubstituent (R)Effect on Hypothetical ActivityRationale
2-CH3Moderate IncreaseIncreases lipophilicity, favorable steric bulk.
5-CHO (as in target)Significant ActivityStrong H-bond acceptor, key electronic feature.
5-COOHDecreaseIncreased polarity may hinder cell permeability.
6-BrIncreaseHalogen bonding potential, electron-withdrawing.
7-PhenylVariableDepends on substitution on the phenyl ring itself.

In Silico Prediction of Molecular Targets and Mechanisms of Action

Identifying the biological targets of a compound is a critical step in drug discovery. In silico target prediction, or "target fishing," uses computational methods to identify potential protein targets for a given molecule. mdpi.comnih.gov These methods typically involve reverse docking, where the small molecule is docked against a large library of protein structures, or pharmacophore matching, which searches for proteins with binding sites that match the molecule's key chemical features. mdpi.comscispace.com

For the pyrrolizine scaffold, in silico studies have predicted a range of potential targets, reflecting the chemical versatility of this core structure. rsc.org Depending on the specific derivatization, pyrrolizines have been computationally linked to enzymes such as:

Cyclooxygenases (COX-1 and COX-2) mdpi.comresearchgate.net

Epidermal Growth Factor Receptor (EGFR) rsc.org

Cyclin-Dependent Kinase 2 (CDK2) rsc.org

Neuraminidase nih.gov

For this compound, a target fishing approach would begin by docking the molecule into the active sites of a wide array of proteins. nih.gov The results would be scored based on binding affinity and interaction patterns. The presence of the ketone and aldehyde groups, both potent hydrogen bond acceptors, would likely favor interactions with targets that have complementary hydrogen bond donors (e.g., arginine, serine, or tyrosine residues) in their active sites. Subsequent molecular dynamics simulations could then be used to assess the stability of the predicted ligand-protein complexes over time. research-solution.commdpi.com

Table 4: Potential Protein Targets for the Pyrrolizine Scaffold Identified via In Silico Methods

Potential Protein TargetComputational MethodKey Interacting Moieties on ScaffoldReference Study
Cyclooxygenase-2 (COX-2)Molecular DockingCarboxamide, Phenyl rings mdpi.comresearchgate.net
EGFR Tyrosine KinaseMolecular DockingCyano group, Carboxamide rsc.org
CDK2Molecular DockingCyano group, Carboxamide rsc.org
Neuraminidase3D-QSAR, Molecular DockingPyrrolidine (B122466) ring, Polar groups nih.gov
Phospholipase A2High-Throughput DockingGeneral scaffold shape scispace.com

Biological Significance and Mechanistic Research of Pyrrolizine Derivatives

Occurrence and Biological Role of Pyrrolizine Scaffolds in Natural Products

Pyrrolizine scaffolds are prevalent in nature, particularly in the form of pyrrolizidine (B1209537) alkaloids (PAs), which are secondary metabolites produced by thousands of plant species. mdpi.comnih.gov These alkaloids are found in families such as Asteraceae, Boraginaceae, and Fabaceae. nih.gov In plants, PAs are thought to serve as a defense mechanism against herbivores and pathogens. mdpi.comnih.gov

Many plants containing these alkaloids have been utilized in traditional medicine. mdpi.com For instance, Heliotropium subulatum has been used in India for treating various ailments like boils, insect stings, and infections. mdpi.com The biological activities attributed to these natural compounds are diverse and include anticancer, anti-inflammatory, antiviral, and antimicrobial effects. pharaohacademy.commdpi.com

Some notable examples of naturally occurring or derived pyrrolizine compounds with significant biological activity include:

Mitomycin C: An antitumor drug that acts as a DNA alkylating agent, used in the treatment of various cancers. researchgate.netresearchgate.net

Ketorolac (B1673617): A nonsteroidal anti-inflammatory drug (NSAID) belonging to the pyrrolo-pyrrolidine group. pharaohacademy.com

Licofelone (B1675295): A dual inhibitor of COX and 5-LOX that has been evaluated in clinical trials for osteoarthritis. pharaohacademy.com

Heliotrine and Lasiocarpine (B1674526): Pyrrolizidine alkaloids that have demonstrated antimicrobial properties. mdpi.comnih.gov

The broad spectrum of biological activities exhibited by these natural scaffolds has spurred significant interest in the synthesis and evaluation of novel pyrrolizine derivatives for various therapeutic applications. researchgate.netpharaohacademy.com

Mechanistic Insights into Antineoplastic Activity

The anticancer properties of pyrrolizine derivatives are attributed to several distinct mechanisms of action at the molecular level. These include the ability to interact with DNA, inhibit key enzymes involved in cell proliferation, and reverse drug resistance in cancer cells.

A significant mechanism underlying the antitumor activity of certain pyrrolizine derivatives is their ability to cross-link DNA. nih.gov This process involves the formation of covalent bonds between the two strands of the DNA double helix, which prevents DNA replication and transcription, ultimately leading to cell death. acs.org

Pyrrolizidine alkaloids, for instance, can be metabolized into reactive pyrrolic metabolites. researchgate.net These electrophilic intermediates can then react with nucleophilic sites on DNA, leading to the formation of DNA adducts and cross-links. researchgate.net Mitomycin C is a classic example of a pyrrolizine-containing natural product that functions as a DNA cross-linking agent. researchgate.netresearchgate.net The ability of these compounds to induce DNA damage is a key factor in their genotoxicity and their efficacy as anticancer agents. researchgate.net

Pyrrolizine derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell growth and survival. pharaohacademy.com Two particularly important targets are the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2). nih.govtandfonline.com

EGFR Inhibition: EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration. tandfonline.com Its overexpression is common in many cancers. tandfonline.com Several pyrrolizine derivatives have been designed to target and inhibit EGFR. For example, licofelone has been shown to indirectly block EGFR kinase, contributing to its cytotoxic effects on breast cancer cells. nih.gov Some synthetic pyrrolizine compounds have demonstrated significant EGFR tyrosine kinase inhibition, with some showing inhibitory percentages as high as 97.6% at a concentration of 10 μM. nih.gov

CDK-2 Inhibition: CDKs are a family of enzymes that regulate the cell cycle, and their dysregulation is a hallmark of cancer. nih.govtandfonline.com CDK-2, in particular, is essential for the G1/S phase transition of the cell cycle. nih.gov Inhibition of CDK-2 can prevent uncontrolled cell proliferation. nih.gov Studies have shown that certain pyrrolizine derivatives can effectively inhibit CDK-2. nih.gov For instance, some novel pyrrolizine-bearing compounds have exhibited potent inhibitory activity against CDK-2, with IC50 values in the nanomolar range, comparable to or even exceeding that of reference inhibitors like roscovitine. nih.gov

The dual inhibition of both EGFR and CDK-2 by some pyrrolizine derivatives presents a promising strategy for developing multi-targeted anticancer agents. semanticscholar.org

CompoundTarget KinaseInhibitory Activity (IC50)Reference
Compound 6oEGFR62 nM nih.gov
Compound 6oCDK-2118 nM nih.gov
Compound 6dCDK-2174 nM nih.gov
Compound 6mCDK-2402 nM nih.gov
Roscovitine (Reference)CDK-2206 nM nih.gov

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a wide range of anticancer drugs. nih.gov A key player in MDR is the P-glycoprotein (P-gp), a membrane transporter that actively pumps cytotoxic drugs out of cancer cells, reducing their intracellular concentration and effectiveness. nih.govnih.gov

Certain pyrrolizine derivatives have been investigated for their ability to reverse MDR. nih.gov One of the primary mechanisms for this is the down-regulation of P-gp expression. nih.gov For example, a difluoro indolizine (B1195054) derivative, compound 6o, has been shown to significantly down-regulate P-gp in HepG-2 cancer cells by a factor of 0.2732. nih.gov By reducing the amount of P-gp at the cell surface, these compounds can increase the intracellular accumulation of co-administered anticancer drugs, thereby resensitizing the resistant cancer cells to chemotherapy. nih.gov

The ability of some pyrrolizine derivatives to both exert direct cytotoxic effects and reverse MDR makes them particularly attractive candidates for combination cancer therapy.

Mechanistic Aspects of Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic effects of pyrrolizine derivatives are primarily attributed to their ability to inhibit key enzymes in the inflammatory pathway, namely cyclooxygenases (COX) and, in some cases, 5-lipoxygenase (5-LOX). pharaohacademy.comnih.gov

The most well-known pyrrolizine-based anti-inflammatory drug is ketorolac, which functions as a non-selective inhibitor of both COX-1 and COX-2 enzymes. pharaohacademy.comnih.gov These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov By inhibiting COX enzymes, ketorolac reduces the production of prostaglandins, thereby alleviating inflammation and pain. pharaohacademy.com

Licofelone is another significant pyrrolizine derivative that exhibits potent anti-inflammatory properties. pharaohacademy.com It acts as a dual inhibitor of both COX and 5-LOX enzymes. pharaohacademy.com The 5-LOX pathway is responsible for the production of leukotrienes, another class of inflammatory mediators. nih.gov By inhibiting both pathways, licofelone offers a broader spectrum of anti-inflammatory action. pharaohacademy.com

The development of pyrrolizine derivatives as anti-inflammatory agents continues to be an active area of research, with a focus on creating compounds with improved efficacy and reduced side effects compared to traditional NSAIDs. nih.govpowertechjournal.com

CompoundTarget EnzymeInhibitory Activity (IC50)Reference
KetorolacCOX-10.02 µM pharaohacademy.com
KetorolacCOX-20.12 µM pharaohacademy.com
LicofeloneCOX/5-LOXSubmicromolar range nih.gov

Investigation of Antimicrobial Activities (Antibacterial and Antifungal)

Pyrrolizine derivatives, particularly those derived from natural pyrrolizidine alkaloids, have demonstrated notable antimicrobial activity against a range of bacteria and fungi. mdpi.comresearchgate.net These compounds are synthesized by plants as a defense mechanism against microbial pathogens. nih.gov

Several pyrrolizidine alkaloids isolated from plants of the Heliotropium, Crotalaria, and Senecio genera have been shown to possess antibacterial and antifungal properties. mdpi.com For instance, alkaloids such as europine, heliotridine, and lasiocarpine have been investigated for their antimicrobial effects. mdpi.com 7-Angeloylheliotrine, isolated from H. subulatum, exhibited significant activity against E. coli and the fungus Penicillium chrysogenum. mdpi.com

The mechanisms underlying the antimicrobial action of pyrrolizidine alkaloids can involve disruption of the cell membrane, inhibition of essential enzymes, or interference with cell division. biorxiv.org For example, a novel synthesized pyrrolizidine alkaloid, PA-1, was found to be highly effective against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, causing complete cell death within eight hours. mdpi.com The minimum inhibitory concentration (MIC) values for PA-1 ranged from 0.0039 to 0.025 mg/mL against a panel of bacteria and fungi. mdpi.com

The antimicrobial properties of pyrrolizidine alkaloids and their synthetic derivatives highlight their potential for development as new antimicrobial agents, which is of particular importance in the face of growing antibiotic resistance. biorxiv.orgnih.gov

Other Emerging Biological Activities and their Underlying Molecular Mechanisms of Pyrrolizine Derivatives

The pyrrolizine nucleus, a bicyclic heterocyclic system, serves as a fundamental scaffold for a multitude of natural and synthetic compounds demonstrating a wide array of biological activities. pharaohacademy.comresearchgate.net While some derivatives are well-established therapeutic agents, ongoing research continues to uncover new biological applications and delve into their molecular modes of action. pharaohacademy.comresearchgate.net Emerging studies have highlighted the potential of pyrrolizine derivatives in several key areas, including cancer, inflammation, and endocrine-responsive pathologies.

The versatility of the pyrrolizine structure allows for the synthesis of substituted, fused, and spiro-pyrrolizine compounds, each with distinct biological profiles. pharaohacademy.com The mechanisms through which these derivatives exert their effects are diverse and include DNA alkylation, inhibition of crucial enzymes, and disruption of cellular signaling pathways. pharaohacademy.comresearchgate.net

Anticancer Activity

A significant area of investigation for pyrrolizine derivatives is their potential as anticancer agents. pharaohacademy.compharaohacademy.com Research has demonstrated their efficacy against various cancer cell lines, operating through several distinct molecular mechanisms. pharaohacademy.combsu.edu.eg

One of the primary mechanisms of action is the inhibition of enzymes critical for cancer cell proliferation and survival. pharaohacademy.comnih.gov For instance, certain pyrrolizine derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. bsu.edu.egnih.gov EGFR is often overexpressed in various cancers, and its inhibition can halt downstream signaling pathways responsible for cell growth and division. bsu.edu.eg A series of novel pyrrolizine derivatives demonstrated significant cytotoxic activity against breast (MCF-7), colon (HCT116), and liver (HEPG2) cancer cell lines, with IC50 values in the nanomolar range. bsu.edu.egnih.gov Notably, the most potent of these compounds exhibited strong inhibitory activity against EGFR tyrosine kinase, suggesting this as their primary mode of action. bsu.edu.egnih.gov

Another established mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov Newly synthesized pyrrolizine derivatives have been shown to trigger apoptosis by activating caspases, which are key effector proteins in the apoptotic cascade. nih.gov For example, certain 6-amino-7-cyano-N-(3,5-disubstitutedphenyl)-2,3-dihydro-1H-pyrrolizine-5-carboxamides and their derivatives displayed potent anticancer activity against human breast (MCF-7) and prostate (PC-3) cancer cell lines, with the most active compounds having IC50 values below 2.73 μM. nih.gov The anticancer effect of these compounds was found to be at least partially mediated by the activation of caspase-3/7. nih.gov

Furthermore, some pyrrolizine derivatives function through DNA alkylation and inhibition of DNA replication, mechanisms shared with the clinically used anticancer agent Mitomycin C, which contains a pyrrolizine core. pharaohacademy.compharaohacademy.com Other reported mechanisms include the alteration of cancer cell cytoplasmic membrane permeability and the inhibition of thioredoxin reductase and Rac1 kinase. pharaohacademy.comresearchgate.net

Table 1: Anticancer Activity of Selected Pyrrolizine Derivatives

Compound Class Cancer Cell Line IC50 Molecular Mechanism Reference(s)
Pyrrolizine derivatives MCF-7 (Breast) 8.6 - 194 nM EGFR Tyrosine Kinase Inhibition bsu.edu.egnih.gov
Pyrrolizine derivatives HCT116 (Colon) 26.5 nM (for 8b) EGFR Tyrosine Kinase Inhibition bsu.edu.egnih.gov
Pyrrolizine derivatives HEPG-2 (Liver) 12.3 nM (for 8b) EGFR Tyrosine Kinase Inhibition bsu.edu.egnih.gov
6-amino-7-cyano-N-(3,5-disubstitutedphenyl)-2,3-dihydro-1H-pyrrolizine-5-carboxamide derivatives MCF-7 (Breast) < 2.73 µM Induction of Apoptosis via Caspase-3/7 Activation nih.gov
6-amino-7-cyano-N-(3,5-disubstitutedphenyl)-2,3-dihydro-1H-pyrrolizine-5-carboxamide derivatives PC-3 (Prostate) < 2.73 µM Induction of Apoptosis via Caspase-3/7 Activation nih.gov

Anti-inflammatory and Analgesic Activities

The anti-inflammatory properties of pyrrolizine derivatives have been recognized for some time, with Ketorolac being a well-known nonsteroidal anti-inflammatory drug (NSAID). nih.gov Current research is focused on developing novel pyrrolizine-based anti-inflammatory agents with improved efficacy and reduced side effects. nih.gov

The primary molecular mechanism for the anti-inflammatory action of many pyrrolizine derivatives is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.gov These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov For example, a series of N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamide derivatives were designed as dual COX/5-lipoxygenase (5-LOX) inhibitors. nih.gov These compounds exhibited IC50 values for COX-1 and COX-2 in the micromolar range. nih.gov

Licofelone, another prominent pyrrolizine derivative, acts as a dual inhibitor of both COX and 5-LOX, giving it a broader anti-inflammatory profile. pharaohacademy.comnih.gov The inhibition of 5-LOX reduces the production of leukotrienes, another class of inflammatory mediators. pharaohacademy.com

Table 2: Anti-inflammatory Activity of Selected Pyrrolizine Derivatives

Compound/Class Target Enzyme(s) IC50 Biological Effect Reference(s)
N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamide derivatives COX-1 2.45–5.69 µM Anti-inflammatory, Analgesic nih.gov
N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamide derivatives COX-2 0.85–3.44 µM Anti-inflammatory, Analgesic nih.gov
Licofelone COX/5-LOX Submicromolar Anti-inflammatory pharaohacademy.comnih.gov
Ketorolac COX-1/COX-2 - Anti-inflammatory, Analgesic nih.gov

Other Biological Activities

Beyond anticancer and anti-inflammatory effects, the pyrrolizine scaffold has been explored for other therapeutic applications. One such area is the development of aromatase inhibitors. nih.gov Aromatase is a cytochrome P450 enzyme involved in the final step of estrogen biosynthesis. Its inhibition is a key strategy in the treatment of hormone-dependent breast cancer. nih.gov Aryl-substituted pyrrolizine and indolizine derivatives have been designed and synthesized as potential non-steroidal aromatase inhibitors, with some compounds showing potent inhibitory activity with IC50 values in the sub-micromolar range. nih.gov

The pyrrolizine core is also found in compounds with antibacterial, antiviral, anticonvulsant, and antiarrhythmic activities, highlighting the broad therapeutic potential of this chemical class. pharaohacademy.comresearchgate.net The diverse biological activities stem from the ability to introduce a wide variety of substituents and fuse other ring systems onto the basic pyrrolizine structure, allowing for fine-tuning of their pharmacological properties. pharaohacademy.combohrium.com

Applications in Organic Synthesis and Advanced Materials

3-Oxo-3H-pyrrolizine-5-carbaldehyde as a Key Synthetic Intermediate

This compound serves as a pivotal precursor in the elaboration of more complex molecular frameworks. The aldehyde functionality provides a reactive handle for a multitude of chemical transformations, while the oxo-pyrrolizine core offers a stable yet modifiable platform. The strategic positioning of these groups allows for sequential and regioselective reactions, making it a valuable synthon for synthetic chemists.

Research has demonstrated that related 3-oxo-pyrrolizine skeletons are constructed from 2-alkylated pyrrole (B145914) derivatives. researchgate.net The aldehyde group in the 5-position of the target molecule is particularly susceptible to nucleophilic attack and condensation reactions. This reactivity allows for the introduction of diverse substituents and the extension of the carbon framework, which is fundamental for building molecular complexity. For instance, it can readily participate in Wittig reactions, Horner-Wadsworth-Emmons olefination, and aldol (B89426) condensations to introduce new carbon-carbon bonds.

Reaction Type Reagent/Conditions Product Type Significance
Wittig ReactionPhosphonium ylidesAlkenyl-pyrrolizinonesC=C bond formation, chain extension
Aldol CondensationKetones, Aldehydes / Base or Acidβ-Hydroxy carbonyl derivativesFormation of new stereocenters
Reductive AminationAmines, Reducing agent (e.g., NaBH₃CN)Aminomethyl-pyrrolizinonesIntroduction of nitrogen-containing moieties
Knoevenagel CondensationActive methylene (B1212753) compoundsα,β-Unsaturated systemsExtension of conjugation

These transformations underscore the role of this compound as a versatile intermediate, providing access to a wide range of substituted pyrrolizine derivatives that are otherwise difficult to synthesize.

Construction of Complex Heterocyclic Architectures

The inherent structure of this compound makes it an ideal starting material for the synthesis of intricate heterocyclic systems. The fused-ring system can be further elaborated, and the aldehyde group can act as an anchor point for annulation reactions, leading to the formation of polycyclic and pharmacologically relevant scaffolds.

Substituted pyrrole derivatives are known synthons for creating alkaloids that contain pyrrolizine, pyrrolizidine (B1209537), and indolizine (B1195054) structures. yok.gov.tr The reactivity of the aldehyde group allows it to participate in multicomponent reactions and cycloaddition cascades. For example, a tandem reaction could involve an initial condensation at the aldehyde followed by an intramolecular cyclization onto the pyrrolizine ring or a substituent introduced via the aldehyde. This strategy enables the rapid construction of complex architectures from a relatively simple starting material. The synthesis of novel pyrrolizine derivatives often involves the intramolecular cyclization of appropriately substituted pyrroles. yok.gov.tr

Applications in Natural Product Total Synthesis

The pyrrolizine core is the central structural feature of pyrrolizidine alkaloids, a large family of natural products isolated from various plant species, microbes, and marine organisms. yok.gov.tr These alkaloids exhibit a wide spectrum of biological activities. While many pyrrolizidine alkaloids are known for their toxicity, others serve as templates for the development of therapeutic agents.

The strategic functionalization of this compound makes it a potential precursor in the total synthesis of certain natural products or their analogues. For example, the synthesis of didehydroheliotridin-5-one, a necine base, has been achieved from related pyrrolizin-3-one structures. researchgate.net The aldehyde group can be transformed into other functional groups present in natural targets through oxidation, reduction, or other functional group interconversions. The Wittig reaction, for instance, is a key method used in the synthesis of various natural and natural-analogue heterocyclic compounds. sci-hub.se The ability to use substituted pyrrole derivatives to build pyrrolizine structures is crucial in synthesizing these biologically important compounds. yok.gov.tr

Potential in Non-linear Optics and Supramolecular Chemistry

The field of advanced materials is increasingly looking towards organic molecules with specific electronic properties. The extended π-conjugated system of this compound, featuring both electron-donating (the pyrrole nitrogen) and electron-withdrawing (carbonyl and aldehyde) groups, suggests potential applications in this domain.

Non-linear Optics (NLO): Organic molecules with large third-order NLO responses are sought after for applications in optical switching and data storage. mdpi.com Pyrrole derivatives are recognized for their significant role in the development of materials for non-linear optics. yok.gov.tr The push-pull nature of the electronic system in this compound can lead to a significant molecular hyperpolarizability, a key requirement for NLO materials. The rigid, planar structure of the pyrrolizine core further enhances these properties by facilitating π-electron delocalization. Research into pyrrolizine-oxindole derivatives has already highlighted their potential NLO properties. researchgate.net

Future Research Directions and Challenges in Pyrrolizine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrrolizine derivatives has traditionally relied on multi-step procedures that can be resource-intensive. A major future direction is the development of more efficient and environmentally friendly synthetic strategies.

Key Research Thrusts:

Multi-Component Reactions (MCRs): MCRs have emerged as a powerful tool for building molecular complexity in a single step, reducing waste and improving efficiency. researchgate.net Future efforts will likely focus on designing novel MCRs to access diverse pyrrolizine libraries. For instance, the use of Brønsted acids as catalysts in one-pot MCRs under mild conditions is a promising eco-friendly approach. researchgate.net

C-H Bond Functionalization: Direct functionalization of C-H bonds in the pyrrole (B145914) ring offers a more atom-economical approach to pyrrolizine synthesis. rsc.orgresearchgate.net Research into new catalytic systems, such as those based on iridium or rhodium, can enable regioselective C-H activation and subsequent annulation to form the pyrrolizine core. rsc.org

Green Chemistry Approaches: The use of environmentally benign solvents like water and recyclable catalysts is a critical aspect of sustainable synthesis. sharif.edu For example, ferric hydrogensulfate has been used as a homogeneous acidic catalyst in aqueous media for the synthesis of pyrrolizine-bridged bipyrroles. sharif.edu The exploration of sonochemical methods and the use of ionic liquids as green reaction media are also gaining traction. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reproducibility. Adapting existing pyrrolizine syntheses to flow conditions and developing new flow-specific methodologies will be a significant area of research.

Advanced Mechanistic Studies of Biological Interactions

While numerous pyrrolizine derivatives have demonstrated potent biological activities, a detailed understanding of their mechanisms of action at the molecular level is often lacking.

Future Research Directions:

Target Identification and Validation: A primary challenge is the identification of the specific molecular targets of novel pyrrolizine compounds. Modern chemoinformatic tools, such as SwissTarget prediction, can help in identifying potential protein targets. nih.gov Subsequent experimental validation through biochemical and cellular assays is crucial.

Understanding Drug-Target Interactions: X-ray crystallography and molecular docking studies are invaluable for elucidating the binding modes of pyrrolizine derivatives with their protein targets. pharaohacademy.comnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are essential for activity and can guide the design of more potent and selective inhibitors. For example, docking studies of pyrrolizine-based inhibitors have been instrumental in understanding their interactions with enzymes like COX-1, COX-2, and various kinases. nih.govmdpi.com

Mechanisms of Toxicity: Some naturally occurring pyrrolizidine (B1209537) alkaloids are known for their hepatotoxicity, which is linked to their metabolic activation by cytochrome P450 enzymes. mdpi.comresearchgate.net A deeper understanding of the structure-toxicity relationships is essential for designing safe therapeutic agents. Future research should focus on identifying the specific metabolic pathways and the resulting toxic metabolites to develop strategies to mitigate these adverse effects. mdpi.com

Apoptosis and Cell Cycle Analysis: For anticancer pyrrolizine derivatives, detailed mechanistic studies are needed to understand how they induce cell death. This includes investigating their effects on cell cycle progression, the induction of apoptosis through caspase activation, and their influence on key signaling pathways. tandfonline.comrsc.org

Exploration of New Application Domains

The diverse biological activities of pyrrolizine derivatives suggest that their therapeutic potential is not yet fully tapped. pharaohacademy.com

Emerging Applications:

Neurodegenerative Diseases: Recent studies have explored the potential of pyrrolizine-based compounds as inhibitors of cholinesterases, which are key targets in the treatment of Alzheimer's disease. nih.gov Some derivatives have shown promising activity in inhibiting amyloid-beta aggregation, a hallmark of the disease. nih.gov

Antiviral and Antimicrobial Agents: The pyrrolizine scaffold has been investigated for its potential against various pathogens. researchgate.net Further screening of pyrrolizine libraries against a broad range of viruses and bacteria, including drug-resistant strains, could lead to the discovery of new anti-infective agents.

Multi-Target Drug Discovery: The development of single chemical entities that can modulate multiple targets offers a promising strategy for treating complex diseases like cancer. rsc.org The pyrrolizine scaffold is well-suited for the design of multi-target agents, such as dual inhibitors of COX and 5-LOX or multi-CDK inhibitors. mdpi.comtandfonline.com

Materials Science: Beyond their medicinal applications, the unique photophysical properties of some pyrrolizine derivatives could be exploited in the development of organic functional materials, such as those used in organic light-emitting diodes (OLEDs) or as fluorescent probes for biological imaging. rsc.org

Structure-Based Design and Lead Optimization Strategies

The integration of computational methods with synthetic chemistry is a powerful approach for accelerating the discovery and optimization of new drugs.

Key Strategies:

Pharmacophore Modeling and Virtual Screening: Pharmacophore models derived from known active compounds can be used to virtually screen large chemical libraries to identify new pyrrolizine-based hits with desired biological activities. tandfonline.com

Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrrolizine scaffold and analysis of the resulting changes in biological activity are crucial for understanding SAR. tandfonline.com This information is vital for optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

Fragment-Based Drug Discovery (FBDD): FBDD involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create more potent lead compounds. This approach can be applied to the pyrrolizine scaffold to develop novel inhibitors.

Addressing Drug Resistance: For applications in cancer and infectious diseases, a key challenge is the emergence of drug resistance. Structure-based design can be employed to develop new pyrrolizine derivatives that are effective against resistant strains or that can overcome resistance mechanisms, such as the overexpression of efflux pumps like P-glycoprotein. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Oxo-3H-pyrrolizine-5-carbaldehyde, and what reaction conditions are critical for yield optimization?

  • Methodology : The compound can be synthesized via condensation reactions involving pyrazole or thiazole derivatives. For example, reacting pyrazol-4-ylmethylene malononitrile with thiazol-4(5H)-one derivatives under reflux in ethanol, using catalytic acid or base, has been effective for analogous structures. Reaction time (12–24 hours) and temperature control (60–80°C) are critical to minimize side products. Purification via recrystallization using ethanol/water mixtures is recommended .

Q. How can spectroscopic techniques (e.g., IR, NMR) be employed to confirm the structure of this compound?

  • Methodology :

  • IR Spectroscopy : Look for characteristic carbonyl (C=O) stretches near 1640–1680 cm⁻¹ and aldehyde (CHO) stretches around 1700–1720 cm⁻¹.
  • ¹H NMR : The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm. Aromatic protons in the pyrrolizine ring resonate between δ 6.8–8.2 ppm, while oxo-group protons may show deshielding effects .
  • ¹³C NMR : Confirm the aldehyde carbon at δ 190–200 ppm and the ketone (C=O) at δ 180–190 ppm .

Q. What solvents and crystallization methods are suitable for purifying this compound?

  • Methodology : Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution, followed by slow diffusion with a non-polar solvent (hexane or ethyl acetate) to induce crystallization. For thermally stable samples, recrystallization from ethanol/water (7:3 v/v) at 4°C yields high-purity crystals .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

  • Methodology : Employ the SHELX suite (e.g., SHELXL for refinement) to analyze diffraction data. Key parameters include:

  • Data-to-parameter ratio : Aim for >10:1 to ensure model reliability.
  • Disorder handling : Use PART instructions for disordered atoms (e.g., aldehyde groups).
  • Validation : Check R-factors (R₁ < 0.05 for high-resolution data) and residual electron density maps .

Q. What strategies are effective for analyzing contradictory solubility data of this compound in different solvents?

  • Methodology :

  • Thermodynamic solubility : Measure equilibrium solubility in buffered solutions (pH 1–12) using UV-Vis spectroscopy.
  • Kinetic solubility : Use dynamic light scattering (DLS) to assess aggregation in solvents like DMSO or acetonitrile.
  • Crystallinity impact : Compare XRD patterns of samples recrystallized from different solvents to correlate solubility with lattice stability .

Q. How can this compound be functionalized to form metal complexes, and what characterization techniques are essential?

  • Methodology :

  • Ligand design : Introduce donor groups (e.g., amino or hydroxyl) via nucleophilic substitution at the pyrrolizine ring.
  • Complexation : React with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water under inert atmospheres.
  • Characterization : Use cyclic voltammetry for redox behavior, ESR for paramagnetic complexes, and FTIR to confirm metal-ligand bonds .

Q. What computational approaches (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodology :

  • Geometry optimization : Use B3LYP/6-31G(d) to model the aldehyde group’s electrophilicity.
  • Fukui indices : Calculate to identify nucleophilic attack sites.
  • Solvent effects : Apply the polarizable continuum model (PCM) to simulate reaction kinetics in solvents like THF or methanol .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?

  • Methodology :

  • Solvent corrections : Apply referenced solvent shifts (e.g., DMSO-d⁶ vs. CDCl₃) using databases like SDBS.
  • Conformational analysis : Perform DFT-based NMR predictions for dominant conformers.
  • Impurity profiling : Use LC-MS to identify byproducts affecting peak integration .

Q. What experimental controls are critical for ensuring reproducibility in biological activity studies of this compound derivatives?

  • Methodology :

  • Positive/Negative controls : Include known enzyme inhibitors (e.g., doxorubicin for cytotoxicity assays).
  • Batch consistency : Validate compound purity (>95% via HPLC) across synthetic batches.
  • Dose-response curves : Use nonlinear regression models (e.g., GraphPad Prism) to calculate IC₅₀ values with triplicate measurements .

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